molecular formula C20H20Cl2N4O2S B277754 N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide

N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide

Cat. No. B277754
M. Wt: 451.4 g/mol
InChI Key: RSAISCGIIOYJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide, commonly known as ADP-ribosylation factor 6 (ARF6) inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential applications in research and drug discovery. ARF6 is a member of the ADP-ribosylation factor family of small GTPases that play a crucial role in regulating various cellular processes such as endocytosis, exocytosis, and cytoskeletal rearrangements.

Mechanism of Action

N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor works by binding to the active site of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide and inhibiting its GTPase activity. This results in the accumulation of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide in its active GTP-bound form, leading to the disruption of various cellular processes that are regulated by N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide.
Biochemical and Physiological Effects:
N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor has been shown to have several biochemical and physiological effects. It inhibits the internalization of various receptors, including transferrin receptor and epidermal growth factor receptor, and reduces the formation of clathrin-coated pits. It also inhibits cell migration and invasion and modulates the activity of phospholipase D. Additionally, it has been shown to induce apoptosis in cancer cells and to sensitize them to chemotherapy.

Advantages and Limitations for Lab Experiments

N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor has several advantages for lab experiments. It is a small molecule that is easy to synthesize and modify, and it has a high degree of specificity for N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide. Additionally, it has been extensively studied and validated in various cellular and animal models. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which limits its efficacy in vivo, and it may have off-target effects on other GTPases.

Future Directions

There are several future directions for the use of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor in scientific research and drug discovery. One potential application is in the development of novel cancer therapies that target N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide-mediated signaling pathways. Additionally, it may be used to study the role of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide in other cellular processes, such as autophagy and cell polarity. Further research is also needed to optimize the pharmacokinetics and efficacy of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor in vivo.

Synthesis Methods

The synthesis of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor involves several steps, including the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-acetylpiperazin-1-yl)aniline to obtain N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamoyl}-2,5-dichlorobenzamide. The final product is obtained by reacting the intermediate with thiourea in the presence of a base.

Scientific Research Applications

N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor has been extensively used in scientific research to understand the role of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide in various cellular processes. It has been shown to inhibit the formation of clathrin-coated pits, which are involved in endocytosis, and to reduce the internalization of transferrin receptor and epidermal growth factor receptor. N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide inhibitor has also been used to study the role of N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide in regulating cell migration and invasion, as well as in cancer metastasis. Additionally, it has been shown to modulate the activity of phospholipase D, which is involved in the regulation of membrane trafficking and signal transduction.

properties

Product Name

N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-2,5-dichlorobenzamide

Molecular Formula

C20H20Cl2N4O2S

Molecular Weight

451.4 g/mol

IUPAC Name

N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-2,5-dichlorobenzamide

InChI

InChI=1S/C20H20Cl2N4O2S/c1-13(27)25-8-10-26(11-9-25)18-5-3-2-4-17(18)23-20(29)24-19(28)15-12-14(21)6-7-16(15)22/h2-7,12H,8-11H2,1H3,(H2,23,24,28,29)

InChI Key

RSAISCGIIOYJCP-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.